4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one
Description
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is a bicyclic enone derivative featuring a pyrrolizine core fused to a conjugated enone system. The pyrrolizine moiety imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Comparative analysis with similar enones (e.g., phenyl- or dimethylamino-substituted analogs) highlights differences in reactivity, stability, and applications .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(E)-4-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-3-5-11-7-8-12(13(9)11)6-4-10(2)14/h4,6-9H,3,5H2,1-2H3/b6-4+ |
InChI Key |
QQBHCVDSTPUHSP-GQCTYLIASA-N |
Isomeric SMILES |
CC1CCC2=CC=C(N12)/C=C/C(=O)C |
Canonical SMILES |
CC1CCC2=CC=C(N12)C=CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with an enone in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield a fully saturated compound.
Scientific Research Applications
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 4-(4-(Dimethylamino)phenyl)but-3-en-2-one
- Synthesis: Prepared via the Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one and substituted isatins in aqueous/alcoholic KOH .
- Properties: The dimethylamino group enhances electron density, favoring nucleophilic additions. This contrasts with the pyrrolizine analog, where the bicyclic system introduces steric hindrance and altered conjugation.
(b) (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one
- Synthesis: Achieved via iodine-mediated isomerization of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, yielding (E,Z)-isomers with high regioselectivity .
- Comparison: The isoxazole ring in this compound provides a rigid planar structure, whereas the pyrrolizine core in the target molecule may adopt non-planar conformations due to steric constraints.
(c) 4-(Dimethylamino)but-3-en-2-one
- Applications : Used as a precursor in condensation reactions to synthesize pyrido[1,2-b][1,2,4]triazepin-7-one derivatives with antimicrobial activity .
- Divergence : The absence of a bicyclic system in this compound simplifies synthetic modifications compared to the pyrrolizine-containing analog.
Structural and Electronic Analysis
Differences in substituents and ring systems significantly influence spectroscopic and computational properties:
- Computational Tools : Software like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for modeling electron density and molecular orbitals in such compounds .
Biological Activity
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is a compound belonging to the class of pyrrolizines, which are characterized by a fused pyrrole and pyrrolidine ring structure. This compound has garnered attention in recent research due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and therapeutic interventions.
- IUPAC Name : 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one
- Molecular Formula : C10H13NO
- Molecular Weight : 163.216 g/mol
- CAS Number : Not specifically listed but related compounds exist under different CAS numbers.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one exhibit significant antitumor properties. For instance, research demonstrated that pyrrolizine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Pyrrolizine derivatives have shown promise in reducing inflammation markers in vitro. Experimental data suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one has been explored in several studies. It has been reported to exhibit inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : Antitumor Activity | Investigated the effect on MCF7 breast cancer cells. | Induced apoptosis via mitochondrial pathway activation. |
| Study 2 : Anti-inflammatory Effects | Evaluated cytokine levels in LPS-stimulated macrophages. | Significant reduction in TNF-alpha and IL-6 levels observed. |
| Study 3 : Antimicrobial Activity | Tested against E. coli and S. aureus strains. | Showed effective inhibition with MIC values indicating strong activity. |
The biological activities of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one are attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : Compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway leads to decreased expression of inflammatory cytokines.
- Membrane Disruption : Antimicrobial activity is facilitated by altering bacterial membrane integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
